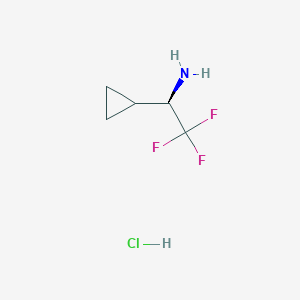

(1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Designation

The systematic International Union of Pure and Applied Chemistry name for this compound is (1R)-1-cyclopropyl-2,2,2-trifluoroethanamine hydrochloride. The nomenclature reflects several critical structural features that define the compound's chemical identity. The prefix "(1R)" indicates the absolute stereochemical configuration at the chiral carbon center, following the Cahn-Ingold-Prelog priority rules. This stereochemical designation is crucial as it distinguishes this enantiomer from its (1S) counterpart, which possesses different biological and chemical properties.

The core structure consists of an ethanamine backbone where the carbon adjacent to the amine group bears both a cyclopropyl substituent and a trifluoromethyl group. The systematic name "1-cyclopropyl-2,2,2-trifluoroethanamine" describes the molecular framework, with the cyclopropyl group attached to carbon-1 and three fluorine atoms attached to carbon-2. The hydrochloride designation indicates the formation of an ionic salt between the amine base and hydrochloric acid, resulting in the protonated ammonium form paired with a chloride counterion.

Alternative International Union of Pure and Applied Chemistry nomenclature includes "Cyclopropanemethanamine, α-(trifluoromethyl)-, hydrochloride (1:1), (αR)-" which emphasizes the cyclopropane ring as the parent structure with an attached methanamine bearing an α-trifluoromethyl substituent. This nomenclature approach highlights the relationship between the cyclopropyl group and the amine functionality.

Chemical Abstracts Service Registry Number and European Community Number Assignment

The this compound has been assigned the Chemical Abstracts Service registry number 1160756-75-1. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory systems worldwide. The Chemical Abstracts Service number specifically corresponds to the R-enantiomer in its hydrochloride salt form, distinguishing it from related compounds and stereoisomers.

The European Community number for this compound is 824-874-5, which provides identification within European chemical regulation systems. This number is particularly important for compliance with European Union chemical regulations and facilitates trade and regulatory reporting within European markets.

For comparison, the free base form of the (1S)-enantiomer carries a different Chemical Abstracts Service number of 1131737-04-6, while the (1S)-hydrochloride salt has been assigned 1338377-73-3. These distinct registry numbers reflect the importance of stereochemical and salt form specifications in chemical identification systems.

| Compound Form | Chemical Abstracts Service Number | European Community Number | Molecular Formula |

|---|---|---|---|

| (1R)-hydrochloride salt | 1160756-75-1 | 824-874-5 | C₅H₉ClF₃N |

| (1S)-free base | 1131737-04-6 | - | C₅H₈F₃N |

| (1S)-hydrochloride salt | 1338377-73-3 | - | C₅H₉ClF₃N |

Structural Isomerism and Enantiomeric Characterization

The compound exhibits significant stereochemical complexity due to the presence of a chiral carbon center at the position bearing both the cyclopropyl and trifluoromethyl substituents. This chiral center gives rise to two enantiomers: the (1R) and (1S) forms, which are non-superimposable mirror images of each other. The stereochemical configuration is determined by the Cahn-Ingold-Prelog priority rules, where the nitrogen atom typically receives the highest priority, followed by the trifluoromethyl group, the cyclopropyl group, and finally the hydrogen atom.

The (1R)-enantiomer, which is the focus of this analysis, has the molecular formula C₅H₉ClF₃N for the hydrochloride salt with a molecular weight of 175.58 grams per mole. The free base form has the molecular formula C₅H₈F₃N with a molecular weight of 139.121 grams per mole. The stereochemical purity is crucial for applications requiring specific enantiomeric forms, as the two enantiomers may exhibit different biological activities, pharmacokinetic properties, and synthetic utility.

The compound's structural features include a cyclopropyl ring, which imparts unique conformational constraints and electronic properties. The trifluoromethyl group contributes significant electronegativity and lipophilicity to the molecule, affecting both its chemical reactivity and biological interactions. The combination of these structural elements with the chiral center creates a compound with distinct three-dimensional architecture that can be precisely defined through various analytical techniques.

Computational studies indicate that the compound has one defined stereocenter with no undefined stereocenters, confirming the single chiral carbon configuration. The topological polar surface area is calculated to be 26 square angstroms, reflecting the polar nature of the amine functionality balanced against the lipophilic character of the fluorinated and cyclopropyl groups.

Synonymous Designations in Chemical Databases

The compound is known by numerous synonymous designations across different chemical databases and commercial suppliers, reflecting variations in nomenclature conventions and commercial naming practices. The most commonly encountered synonyms include "(1R)-1-cyclopropyl-2,2,2-trifluoroethanamine hydrochloride", "(R)-1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride", and "α-(trifluoromethyl)-(αR)-cyclopropanemethanamine hydrochloride".

Commercial databases utilize various identifier codes for cataloging purposes. The compound appears under product numbers such as 097872 in Oakwood Chemical catalogs, MFCD26575860 as the Molecular Design Limited number, and various supplier-specific codes including BS-50381, CS-0132924, and H11102. These commercial designations facilitate procurement and inventory management across different chemical suppliers.

Database-specific identifiers include the PubChem Compound Identifier number 56595196 for the related free base form, and various European chemical database entries that utilize the European Community number 824-874-5. The compound is also cataloged under different trade names and research codes depending on the specific application context and supplier preferences.

| Database/Supplier | Identifier | Designation |

|---|---|---|

| Chemical Abstracts Service | 1160756-75-1 | This compound |

| Molecular Design Limited | MFCD26575860 | (R)-1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride |

| European Community | 824-874-5 | (1R)-1-cyclopropyl-2,2,2-trifluoroethanamine hydrochloride |

| Oakwood Chemical | 097872 | This compound |

| ChemSpider | Various | (R)-1-cyclopropyl-2,2,2-trifluoroethanamine;hydrochloride |

The systematic cataloging of these synonymous designations ensures accurate identification and procurement of the specific enantiomeric form required for research and industrial applications. The proliferation of different naming conventions reflects the compound's importance across multiple chemical disciplines and commercial sectors, necessitating careful attention to stereochemical specifications when referencing or ordering this compound.

Properties

IUPAC Name |

(1R)-1-cyclopropyl-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4(9)3-1-2-3;/h3-4H,1-2,9H2;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGCZMSQFRLXRX-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160756-75-1 | |

| Record name | (1R)-1-cyclopropyl-2,2,2-trifluoroethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Strategy

The synthesis of (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride typically involves:

- Formation of the trifluoroethylamine moiety

- Introduction of the cyclopropyl group with stereochemical control

- Conversion to the hydrochloride salt for stability and handling

The preparation is often achieved via catalytic asymmetric transformations or nucleophilic substitution reactions involving trifluoroethyl intermediates.

Preparation of 2,2,2-Trifluoroethylamine Intermediate

A key intermediate in the synthesis is 2,2,2-trifluoroethylamine, which can be prepared efficiently by reacting 1,1,1-trifluoro-2-chloroethane with ammonia in the presence of glycerol as a solvent in a continuous flow pipeline reactor. The process parameters are optimized for short reaction times and high yields:

| Parameter | Range/Value |

|---|---|

| Glycerol to 1,1,1-trifluoro-2-chloroethane volume ratio | 1–3:1 |

| Ammonia to 1,1,1-trifluoro-2-chloroethane molar ratio | 8–15:1 |

| Ammonia concentration | 30–100 wt% |

| Reaction temperature | 150–200 °C |

| Reaction pressure | 2–4 MPa |

| Flow velocity in pipeline reactor | 2.0–4.0 L/h |

| Reaction time | 20–30 minutes |

| Yield | Up to 97% |

Table 2: Optimized Parameters for 2,2,2-Trifluoroethylamine Synthesis

This method significantly improves upon prior art by reducing reaction time from 24 hours to under 30 minutes and increasing yield from approximately 87% to 97%. After reaction, the mixture undergoes vacuum flashing and deamination, followed by neutralization with sodium carbonate and vacuum rectification to isolate pure 2,2,2-trifluoroethylamine.

Enantioselective Introduction of the Cyclopropyl Group

The cyclopropyl moiety is introduced via enantioselective catalytic reactions. Recent research utilizes engineered enzymes such as Mb(H64V,V68A)-expressing cells to achieve highly diastereo- and enantioselective cyclopropanation of trifluoromethyl-substituted alkenes. This biocatalytic approach allows for the selective formation of the (1R)-configured cyclopropyl trifluoroethylamine derivatives.

The reaction conditions involve anaerobic stirring at room temperature with controlled addition of reagents, followed by extraction and purification using chromatographic techniques. Yields of the enantioenriched products can reach over 70%, with high stereochemical purity confirmed by NMR and GC-MS analysis.

Detailed Research Findings

- The use of pipeline reactors for the trifluoroethylamine intermediate synthesis offers continuous processing advantages, including scalability and reproducibility.

- The enzymatic cyclopropanation step enables precise stereochemical control, critical for the biological activity of the final compound.

- Physical methods such as ultrasound and vortexing are essential for preparing clear stock solutions and ensuring homogeneity in formulations.

- The hydrochloride salt form enhances compound stability and solubility, facilitating downstream applications.

Summary Table of Preparation Steps

| Step | Description | Key Parameters/Notes |

|---|---|---|

| 1. Preparation of 2,2,2-trifluoroethylamine | Reaction of 1,1,1-trifluoro-2-chloroethane with ammonia in glycerol solvent in a pipeline reactor | 150–200 °C, 2–4 MPa, 20–30 min, 97% yield |

| 2. Deamination and Neutralization | Vacuum flashing to remove impurities, neutralization with sodium carbonate | Molar ratio sodium carbonate to chloroethane 0.5–2:1 |

| 3. Enantioselective Cyclopropanation | Biocatalytic reaction using engineered myoglobin variants | Room temperature, anaerobic, 70%+ yield |

| 4. Purification and Salt Formation | Extraction, chromatography, conversion to hydrochloride salt | Ensures stability and solubility |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential effects on biological systems. It can be used as a probe to investigate the role of trifluoromethyl groups in biological interactions and processes.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Physicochemical Properties :

- Solubility: Limited data; typically provided as a 10 mM solution in research settings.

- Storage : Stable at room temperature (RT).

- Synthetic Role : Used in asymmetric synthesis to introduce chiral centers into target molecules.

Structural and Functional Comparison with Similar Compounds

Cyclohexyl/Phenyl-Substituted Amine Chloride (CAS: Unspecified)

Compound : (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride.

- Molecular Formula: C₁₅H₂₂NOCl (MW: 267.80 g/mol).

- Key Features: Contains a phenyl group and cyclohexanone moiety. IR peaks at 1705 cm⁻¹ (C=O stretch) and aromatic C-H stretches (3030–3080 cm⁻¹). Larger molecular weight and structural complexity compared to the target compound.

- Applications : Primarily studied for its spectroscopic properties; less relevance in antiviral contexts.

Comparison :

Azetidine Derivatives (CAS: 148644-09-1, 345954-83-8)

Examples :

- 3-Methoxyazetidine Hydrochloride (CAS: 148644-09-1).

- Azetidine-3-carbonitrile Hydrochloride (CAS: 345954-83-8).

- Molecular Formulas: C₄H₁₀ClNO (MW: 123.58 g/mol) and C₄H₆ClN₂ (MW: 117.56 g/mol), respectively.

- Key Features :

- Smaller 4-membered azetidine rings vs. cyclopropane in the target compound.

- Functional groups (methoxy, nitrile) enable diverse reactivity.

- Applications : Azetidines are used in CNS drug synthesis due to their rigidity and bioavailability enhancement.

Comparison :

- Fluorine atoms further improve pharmacokinetics relative to non-fluorinated azetidines.

Cyclopropane Carboxamide Hydrochloride (CAS: 1360828-80-3)

Compound: (1R,2R)-1-Amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]cyclopropanecarboxamide hydrochloride.

Comparison :

- The target compound’s simpler structure (amine vs. carboxamide) prioritizes intermediate utility, while the carboxamide derivative’s complexity suits direct therapeutic use.

Data Tables

Table 1: Physicochemical Properties

Biological Activity

(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine hydrochloride is a compound of significant interest due to its unique structural properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClFN

- Molecular Weight : 175.58 g/mol

- CAS Number : 1160756-75-1

- Solubility : Soluble in various organic solvents; stability varies with temperature and concentration.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the binding affinity of the compound to target proteins, which may modulate various cellular processes. The mechanism of action can be summarized as follows:

- Binding to Enzymes : The compound may bind to active sites of enzymes, altering their catalytic activity.

- Receptor Interaction : It may act as a ligand for certain receptors, influencing signal transduction pathways.

- Metabolic Pathways : Involvement in metabolic processes has been noted, suggesting a role in regulating metabolic pathways.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Case Study 1: Enzyme Modulation

In a study examining the effects of (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine on metabolic enzymes, researchers found that the compound significantly altered the activity of key enzymes involved in amino acid metabolism. This suggests potential applications in metabolic disorders.

Case Study 2: Receptor Interaction

Another investigation focused on the binding affinity of (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine to neurotransmitter receptors. The results indicated that the compound exhibited high selectivity for certain receptor subtypes, which could lead to novel therapeutic applications in neuropharmacology.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride?

- Methodology :

- Chiral Resolution : Use chiral auxiliaries or chromatographic separation (e.g., chiral HPLC) to isolate the (1R)-enantiomer from racemic mixtures.

- Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) or organocatalysts to induce stereoselectivity during cyclopropane ring formation. Evidence from related cyclopropane derivatives (e.g., rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride) highlights the use of stereospecific reagents for chiral center control .

- Chiral Pool Approach : Utilize commercially available chiral starting materials, such as enantiopure cyclopropane precursors, to minimize post-synthetic resolution steps .

Q. Which analytical techniques are critical for confirming structural identity and purity?

- Methodology :

- NMR Spectroscopy : 1H/13C NMR and 19F NMR to verify cyclopropane geometry, trifluoromethyl group integrity, and amine protonation states. For example, 19F NMR can detect trace fluorinated impurities .

- HPLC-MS : Reverse-phase HPLC with mass spectrometry (e.g., ESI-MS) to assess purity (>98%) and quantify enantiomeric excess (using chiral columns) .

- X-ray Crystallography : Single-crystal analysis to resolve absolute configuration, as demonstrated in structurally similar compounds like (1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol hydrochloride .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological activities of this compound?

- Methodology :

- Comparative Bioassays : Replicate studies under standardized conditions (e.g., cell lines, receptor binding assays) to isolate variables like solvent effects or assay sensitivity. For example, GPR88 receptor agonism studies for related cyclopropane derivatives require strict control of membrane preparation and ligand concentration .

- Meta-Analysis : Systematically review literature to identify confounding factors (e.g., impurities in earlier synthetic batches, differences in enantiomeric purity) .

Q. What computational approaches are effective for modeling interactions between this compound and biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., amine receptors). Validate with experimental EC50 values from agonist/antagonist assays .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., CHARMM force fields) to assess stability and binding free energy (MM-PBSA/GBSA methods) .

Q. How should researchers optimize storage conditions to prevent degradation?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests under varying temperatures, humidity, and light exposure. Monitor via HPLC to identify degradation products.

- Recommendations : Store lyophilized powder at -20°C under inert gas (argon) to minimize hydrolysis of the cyclopropane ring or amine hydrochloride salt, as advised for structurally similar compounds .

Contradiction Analysis & Experimental Design

Q. How to resolve discrepancies in reported LogP values for this compound?

- Methodology :

- Experimental Validation : Measure LogP via shake-flask method (octanol/water partitioning) with HPLC quantification. Compare with computational predictions (e.g., SwissADME, MarvinSuite) .

- Control for Ionization : Account for the compound’s basic amine group (pKa ~8–10) by adjusting pH to ensure unionized species dominate during measurements .

Q. What strategies mitigate batch-to-batch variability in enantiomeric excess during scale-up?

- Methodology :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and chiral purity in real time.

- Design of Experiments (DoE) : Optimize catalyst loading, temperature, and solvent polarity using response surface methodology (RSM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.